(6beta,7alpha,15beta)-15-(Acetyloxy)-7,20-epoxy-6,7-dihydroxykaura-2,16-dien-1-one; Rabdosianone II
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Overview
Description
The compound (1S,8S,9R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.1?,?.0(1),(1)(1).0(2),?]octadec-13-en-7-yl acetate is a complex organic molecule characterized by multiple stereocenters and a unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,8S,9R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.1?,?.0(1),(1)(1).0(2),?]octadec-13-en-7-yl acetate typically involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. Common synthetic routes may involve:
Cyclization reactions: to form the pentacyclic core.
Hydroxylation: to introduce hydroxyl groups at specific positions.
Acetylation: to form the acetate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,8S,9R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.1?,?.0(1),(1)(1).0(2),?]octadec-13-en-7-yl acetate: can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reagents: including halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield ketones or aldehydes.
Reduction: may produce alcohols.
Substitution: can result in various substituted derivatives.
Scientific Research Applications
(1S,8S,9R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.1?,?.0(1),(1)(1).0(2),?]octadec-13-en-7-yl acetate: has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,8S,9R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.1?,?.0(1),(1)(1).0(2),?]octadec-13-en-7-yl acetate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.
Signal transduction: Modulating signaling pathways involved in cell growth and differentiation.
Gene expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S,5S,6S,7R,8S,9R,12R)-2-Hydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecane-5,7,8,12-tetrayl tetraacetate .
- (2S,3R,5R,6E,8R,9S)-10-[(2R,3R,4R,5S,6R)-6-[(1S,2R,3S,4S,5R,11S)-11[(1R,3S,5S,7R)-5-[(8S)-9-[(2R,3R,4R,5R,6S)-6-[(2S,3S,4E,6S,9R,10R)-10-[(2S,4R,5S,6R)-6-[(2R,3R)-4-[(2R,3S,4R,5R,6S)-6-[(2S,3Z,5E,8R,9S,10R,12Z,17S,18R,19R,20R)-20[(2R,3R,4R,5S,6R)-6-[(1Z,3R,4R)-5-[(1S,3R,5R,7R)-72-[(2R,3R,5S)-5-(aminomethyl)-3-hydroxyoxolan-2-yl]ethyl2,6-dioxabicyclo[3.2.1]octan-3-yl]-3,4-dihydroxypent-1-en-1-yl]-3,4,5-trihydroxyoxan-2-yl]methyl2,8,9,10,17,18,19-heptahydroxy-14-methylidenehenicosa-3,5,12-trien-1-yl]-3,4,5-trihydroxyoxan-2-yl]-2,3-dihydroxybutyl]-4,5-dihydroxyoxan-2-yl]-2,6,9,10-tetrahydroxy-3-methyldec-4-en-1-yl]-3,4,5,6-tetrahydroxyoxan-2-yl]-8-hydroxynonyl]-1,3-dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-yl]methyl1,2,3,4,5-pentahydroxydodecyl]-3,4,5-trihydroxyoxan-2-yl]-2,5,8,9-tetrahydroxy-N-[(1E)-2-[(3-hydroxypropyl)-C-hydroxycarbonimidoyl]eth-1-en-1-yl]-3,7-dimethyldec-6-enimidic acid .
Uniqueness
The uniqueness of (1S,8S,9R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.1?,?.0(1),(1)(1).0(2),?]octadec-13-en-7-yl acetate lies in its complex pentacyclic structure and the presence of multiple stereocenters, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H28O6 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[(1S,8S,9R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate |
InChI |
InChI=1S/C22H28O6/c1-11-13-5-6-14-20-10-27-22(26,21(14,9-13)18(11)28-12(2)23)17(25)16(20)19(3,4)8-7-15(20)24/h7-8,13-14,16-18,25-26H,1,5-6,9-10H2,2-4H3/t13?,14?,16?,17?,18?,20-,21+,22+/m1/s1 |
InChI Key |
KNRAGAKNFNKKQF-YVECCOSDSA-N |
Isomeric SMILES |
CC(=O)OC1C(=C)C2CCC3[C@]1(C2)[C@@]4(C(C5[C@@]3(CO4)C(=O)C=CC5(C)C)O)O |
Canonical SMILES |
CC(=O)OC1C(=C)C2CCC3C1(C2)C4(C(C5C3(CO4)C(=O)C=CC5(C)C)O)O |
Origin of Product |
United States |
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